Torulene

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Torulene is synthesized by microorganisms, particularly yeasts and fungi. The biosynthesis involves a series of enzymatic reactions that convert precursor molecules into this compound. The key enzymes involved in this process are phytoene synthase, phytoene desaturase, and lycopene cyclase .

Industrial Production Methods: Industrial production of this compound involves the cultivation of high-yield yeast strains, such as those from the Rhodotorula and Sporobolomyces genera. The production process can be optimized by adjusting the composition of the culture media, light irradiation, and temperature . Extraction of this compound from the biomass is typically done using non-polar solvents like hexane or a hexane-acetone mixture .

Chemical Reactions Analysis

Types of Reactions: Torulene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone under controlled conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and halogenated compounds .

Scientific Research Applications

Torulene has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying carotenoid biosynthesis and degradation.

Biology: this compound’s role in the coloration and protection of organisms like aphids and yeasts is a subject of interest.

Mechanism of Action

Torulene exerts its effects primarily through its antioxidant activity. It scavenges singlet oxygen and peroxyl radicals, thereby protecting cells from oxidative damage. The molecular targets include intracellular antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase .

Comparison with Similar Compounds

- β-Carotene

- Lycopene

- Astaxanthin

- Torularhodin

Comparison: Torulene is unique among carotenoids due to its synthesis by both fungi and certain insects. Unlike β-carotene and lycopene, which are widely studied and used, this compound and torularhodin are less common but have strong antioxidant and antimicrobial properties . This compound’s ability to be synthesized by red pea aphids through horizontal gene transfer from fungi is a distinctive feature .

Biological Activity

Torulene is a carotenoid pigment primarily produced by certain red yeasts, such as Rhodotorula glutinis and Sporobolomyces ruberrimus. It is recognized for its potential biological activities, including antioxidant properties, and its role in various metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

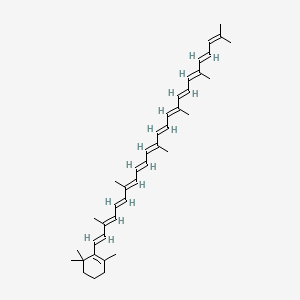

Chemical Structure and Properties

This compound is characterized by its unique polyene structure, which contributes to its reactivity and biological functions. Unlike other carotenoids, this compound lacks a β-ionone ring, which influences its solubility and biological activity. It is primarily lipophilic and poorly soluble in polar solvents like ethanol and methanol .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound acts as a scavenger of free radicals and reactive oxygen species (ROS), thereby preventing cellular damage.

- Hydrogen Atom Transfer : this compound can transfer hydrogen atoms to free radicals, neutralizing them.

- Adduct Formation : It forms stable adducts with reactive species, further reducing oxidative stress .

Production and Biosynthesis

This compound is biosynthesized through the carotenoid pathway in specific microorganisms. The production is influenced by environmental factors such as light and oxidative stress. Notably, the enzyme CAO-2 has been identified as crucial for the oxidative cleavage of this compound into neurosporaxanthin, a significant xanthophyll .

Table 1: Production Yield of this compound in Various Microorganisms

| Microorganism | Production Yield (µg/g CDW) | Conditions |

|---|---|---|

| Rhodotorula glutinis | 73 | Logarithmic phase |

| Rhodotorula aurantiaca | 130 | Stationary phase |

| Sporobolomyces ruberrimus | 1.5 | Enhanced by oxidative stress |

Anticancer Potential

Research indicates that this compound may possess anticancer properties similar to other carotenoids. Studies have shown its effectiveness in inhibiting the growth of cancer cells, particularly in prostate cancer models . The mechanisms include:

- Induction of apoptosis in cancer cells.

- Modulation of cell signaling pathways related to cancer progression.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. Its ability to disrupt microbial membranes contributes to its efficacy as an antimicrobial agent. This property is particularly valuable in food preservation and pharmaceutical applications.

Case Studies

- Antioxidant Efficacy in Food Products : A study evaluated the antioxidant capacity of food products containing this compound. Results showed that this compound significantly enhanced the overall antioxidant profile, making these products more beneficial for health.

- Microbial Production Optimization : A case study focused on optimizing conditions for this compound production in Rhodotorula glutinis. By manipulating light exposure and nutrient availability, researchers achieved a twofold increase in yield compared to standard conditions .

Properties

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBOHNYYKWYQMM-MXBSLTGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029634 | |

| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-23-9 | |

| Record name | Torulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKR9CWX9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.